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Compound of Interest

Compound Name: MitoBloCK-6

Cat. No.: B10831151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MitoBloCK-6, a potent inhibitor of the

mitochondrial intermembrane space protein Erv1 and its human homolog ALR (Augmenter of

Liver Regeneration), with other known inhibitors. The specificity of MitoBloCK-6 is evaluated

through a review of key experimental data, providing a comprehensive resource for

researchers investigating the Mia40-Erv1/ALR disulfide relay system and its role in

mitochondrial protein import and cellular homeostasis.

Introduction to Erv1/ALR and the Mia40-Erv1/ALR
Pathway
The Mia40-Erv1/ALR pathway is a critical component of the mitochondrial protein import

machinery, responsible for the import and oxidative folding of cysteine-rich proteins into the

intermembrane space (IMS).[1][2][3] Mia40 acts as a receptor and oxidoreductase, recognizing

incoming substrate proteins and facilitating their oxidative folding through the formation of

disulfide bonds.[4] Erv1/ALR, a FAD-dependent sulfhydryl oxidase, is essential for re-oxidizing

Mia40, thereby allowing it to participate in subsequent rounds of protein import.[1][4] Given its

central role in mitochondrial biogenesis and cell survival, the Mia40-Erv1/ALR pathway has

emerged as a promising target for therapeutic intervention in various diseases, including

cancer and developmental disorders.[1][5]
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MitoBloCK-6 was identified through a chemical screen for inhibitors of Erv1 oxidase activity.[1]

[2] It is a cell-permeable dichlorosalicylaldehyde Schiff's base that has been shown to

selectively inhibit the Mia40/Erv1 redox-mediated import pathway.[3] The mechanism of

inhibition is thought to involve interference with electron transfer between Mia40, cytochrome c,

and/or oxygen.[1]

Comparative Analysis of Erv1/ALR Inhibitors
The specificity of a chemical inhibitor is paramount for its utility as a research tool and a

potential therapeutic agent. This section compares the inhibitory potency of MitoBloCK-6 with

other identified modulators of Erv1/ALR activity.

Inhibitor Target IC50 Reference

MitoBloCK-6 Yeast Erv1 900 nM [3][6]

Human ALR 700 nM [3][6]

Yeast Erv2 1.4 µM [3][6]

ES-2 Yeast Erv1 2.2 µM [1]

MB-8 Human ALR 9.02 µM [6]

MB-9 Human ALR 2.15 µM [6]

MB-13 Human ALR 10.7 µM [6]

Table 1: Comparison of the half-maximal inhibitory concentrations (IC50) of various small

molecules targeting Erv1/ALR. Lower IC50 values indicate higher potency.

As shown in Table 1, MitoBloCK-6 exhibits the highest potency for both yeast Erv1 and human

ALR among the compounds with reported IC50 values. Its sub-micromolar activity makes it a

highly effective inhibitor of the Mia40-Erv1/ALR pathway.

Experimental Validation of MitoBloCK-6 Specificity
The specificity of MitoBloCK-6 has been assessed through a series of rigorous in vitro and in

organello experiments. These studies aimed to demonstrate its selective inhibition of the
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Mia40-Erv1/ALR pathway while confirming a lack of off-target effects on other mitochondrial

functions.

These assays directly measure the enzymatic activity of purified Erv1/ALR. The most common

method utilizes Amplex Red to detect the production of hydrogen peroxide (H₂O₂), a byproduct

of Erv1/ALR-mediated oxidation.

Experimental Protocol:

Purified Erv1 or ALR is incubated with a reducing substrate, such as dithiothreitol (DTT).

The reaction mixture contains Amplex Red and horseradish peroxidase (HRP).

As Erv1/ALR oxidizes the substrate, it generates H₂O₂, which reacts with Amplex Red in the

presence of HRP to produce the fluorescent product, resorufin.

The rate of resorufin formation, measured fluorometrically, is proportional to the oxidase

activity of Erv1/ALR.

To test for inhibition, various concentrations of MitoBloCK-6 or other compounds are pre-

incubated with the enzyme before the addition of the substrate.

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor

concentration.

Studies have consistently shown that MitoBloCK-6 potently inhibits the oxidase activity of both

yeast Erv1 and human ALR in a dose-dependent manner in this cell-free system.[1]

These experiments assess the ability of isolated, intact mitochondria to import radiolabeled

precursor proteins that are known substrates of the Mia40-Erv1/ALR pathway.

Experimental Protocol:

Mitochondria are isolated from yeast or mammalian cells.

Radiolabeled precursor proteins (e.g., Tim13, Cmc1, Mia40) are synthesized by in vitro

transcription and translation.
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Isolated mitochondria are energized with a respiratory substrate and incubated with the

radiolabeled precursors in the presence of either DMSO (vehicle control) or varying

concentrations of MitoBloCK-6.

After the import reaction, non-imported precursors are removed by treatment with proteinase

K.

Mitochondria are then lysed, and the imported, protected proteins are analyzed by SDS-

PAGE and autoradiography.

The amount of imported protein is quantified to determine the extent of inhibition.

Results from these assays demonstrate that MitoBloCK-6 specifically attenuates the import of

known Erv1 substrates into yeast mitochondria.[1][2] Importantly, the import of proteins that

utilize other import pathways, such as the TIM23 pathway, is not affected, highlighting the

specificity of MitoBloCK-6 for the Mia40-Erv1/ALR-dependent import route.[1]

To further validate its specificity, MitoBloCK-6 has been tested for its effects on other

mitochondrial functions and related cellular enzymes.

Mitochondrial Membrane Integrity: Treatment with MitoBloCK-6 has been shown not to

permeabilize mitochondrial membranes, as evidenced by the lack of release of

intermembrane space proteins like cytochrome c or matrix proteins.[3]

Other Redox Enzymes: MitoBloCK-6 does not inhibit the activity of other redox-active

enzymes such as protein disulfide isomerase (PDI).[2]

Mitochondrial Respiration: The activity of succinate dehydrogenase (Complex II) in the

electron transport chain is not impaired by MitoBloCK-6, indicating that it does not broadly

disrupt mitochondrial respiration.[2]

Visualizing the Mechanism and Experimental
Workflow
To further clarify the role of MitoBloCK-6 and the experimental approaches used to validate its

specificity, the following diagrams are provided.
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Caption: The Mia40-Erv1/ALR protein import pathway and the inhibitory action of MitoBloCK-
6.
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In Organello Protein Import Assay Workflow

Expected Results

Isolate Mitochondria

Energize Mitochondria Synthesize Radiolabeled
Precursor Protein

Incubate with Precursor
+ MitoBloCK-6 or DMSO

Proteinase K Treatment
(Remove non-imported protein)

SDS-PAGE and Autoradiography

Quantify Imported Protein

Control (DMSO):
Strong import signal

MitoBloCK-6:
Reduced import signal

Click to download full resolution via product page

Caption: Workflow for an in organello mitochondrial protein import assay to test inhibitor

efficacy.
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Conclusion
The available experimental data strongly support the conclusion that MitoBloCK-6 is a highly

potent and specific inhibitor of the Erv1/ALR component of the mitochondrial disulfide relay

system. Its sub-micromolar IC50 values for both yeast and human homologs, combined with a

lack of significant off-target effects on other mitochondrial functions, make it a valuable tool for

dissecting the roles of the Mia40-Erv1/ALR pathway in health and disease. While other

inhibitors of this pathway exist, MitoBloCK-6 currently stands out for its potency and well-

characterized specificity. Future research may focus on leveraging the unique properties of

MitoBloCK-6 and other analogs to develop novel therapeutic strategies targeting mitochondrial

protein import.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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